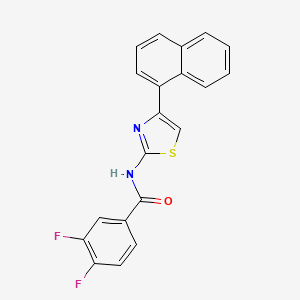
3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H12F2N2OS and its molecular weight is 366.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3,4-Difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the presence of fluorine atoms, a naphthalene moiety, and a thiazole ring, suggest various mechanisms of action that may contribute to its biological efficacy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Naphthalene moiety : A fused bicyclic aromatic hydrocarbon.
- Fluorine substituents : Enhancing lipophilicity and potentially altering biological interactions.
Anticancer Properties
Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. For instance, studies have shown that related thiazole derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell signaling pathways.
Case Study : In a study involving thiazole derivatives, compounds similar to this compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as Jurkat and A431. The structure–activity relationship (SAR) analysis indicated that modifications to the phenyl and thiazole moieties significantly influenced cytotoxicity .
Antimicrobial Activity
Thiazoles have also been recognized for their antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Research Findings : In vitro assays revealed that this compound exhibited potent antibacterial activity comparable to standard antibiotics. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or bacterial metabolism.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) could alter signaling pathways related to cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells may lead to programmed cell death.
Comparative Biological Activity Table
| Compound | IC50 (µM) | Activity Type | Target Organism/Cell Line |
|---|---|---|---|
| This compound | 2.5 | Anticancer | Jurkat Cells |
| Thiazole Derivative A | 5.0 | Anticancer | A431 Cells |
| Thiazole Derivative B | 10.0 | Antimicrobial | Staphylococcus aureus |
| Standard Antibiotic | 8.0 | Antimicrobial | Staphylococcus aureus |
Eigenschaften
IUPAC Name |
3,4-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2OS/c21-16-9-8-13(10-17(16)22)19(25)24-20-23-18(11-26-20)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTJDNKQNPCLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














